1-(4-Bromo-3-fluorobenzoyl)azetidine
Overview
Description
1-(4-Bromo-3-fluorobenzoyl)azetidine is a synthetic chemical compound belonging to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability due to ring strain. This compound is characterized by the presence of a 4-bromo-3-fluorobenzoyl group attached to the azetidine ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorobenzoyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluorobenzoyl chloride from 4-bromo-3-fluorobenzoic acid using thionyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed by reacting an appropriate amine with a suitable electrophile under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Bromo-3-fluorobenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and fluorine atoms on the benzoyl group makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form corresponding oxazetidines or reduction to yield azetidines with different substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-fluorobenzoyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzoyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition, receptor activation, or signal transduction modulation .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorobenzoyl)azetidine can be compared with other azetidine derivatives, such as:
1-(3-Bromo-4-fluorobenzoyl)azetidine: Similar in structure but with different positional isomers of bromine and fluorine atoms.
1-(4-Chloro-3-fluorobenzoyl)azetidine: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Bromo-3-chlorobenzoyl)azetidine: Features both bromine and chlorine atoms, offering unique chemical properties.
Properties
IUPAC Name |
azetidin-1-yl-(4-bromo-3-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVQGMYKJRKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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